This compound is classified as a radiopharmaceutical and a fatty acid analogue. It is synthesized for use as a tracer in PET imaging, particularly focusing on myocardial fatty acid uptake. The synthesis typically involves the use of fluorine-18, a radioactive isotope, which is crucial for its application in medical imaging. The compound is derived from standard fatty acid synthesis techniques adapted to incorporate radioactive isotopes for imaging purposes.
The synthesis of 14-fluoro-6-thiaheptadecanoic acid involves several key steps:
The entire process can be automated to enhance efficiency and reproducibility, with typical yields ranging from 15% to 25% for radiochemical yield .
The molecular structure of 14-fluoro-6-thiaheptadecanoic acid features:
The molecular formula can be represented as , and its molecular weight is approximately 302.43 g/mol. The presence of sulfur introduces polar characteristics that influence its interaction with biological systems .
The primary chemical reactions involving 14-fluoro-6-thiaheptadecanoic acid include:
These reactions are critical for ensuring that the compound maintains its integrity and functionality as a PET tracer .
The mechanism of action of 14-fluoro-6-thiaheptadecanoic acid as a PET tracer involves:
Studies indicate that optimal imaging occurs approximately 140 to 180 minutes post-injection, providing valuable insights into cardiac health and metabolic processes .
Key physical and chemical properties of 14-fluoro-6-thiaheptadecanoic acid include:
These properties are essential for its application in clinical settings where stability and solubility can affect imaging quality .
14-fluoro-6-thiaheptadecanoic acid has several significant applications:
Long-chain fatty acids (LCFAs; C16-C20) serve as the primary energy substrate for high-metabolic-demand tissues like the myocardium, liver, and skeletal muscle. Through mitochondrial β-oxidation, LCFAs generate acetyl-CoA for ATP production via the Krebs cycle and oxidative phosphorylation. The heart derives ~70% of its energy from LCFA oxidation under fasting conditions, demonstrating their critical role in maintaining cardiac output. In contrast, the liver utilizes LCFAs not only for energy production but also for synthesizing triglycerides, phospholipids, and very-low-density lipoproteins (VLDL). This dual role—catabolic energy production and anabolic lipid synthesis—positions LCFAs at the nexus of cellular metabolism and makes their quantitative assessment crucial for understanding metabolic diseases [2] [3].
Radiolabeled fatty acid tracers enable non-invasive quantification of regional fatty acid uptake and metabolism using positron emission tomography (PET). Ideal tracers must mimic endogenous LCFA behavior while resisting rapid degradation and providing detectable signals. Natural fatty acids like palmitate labeled with carbon-11 ([¹¹C]palmitate) were initially used but proved suboptimal due to rapid β-oxidation and short half-life (20 min for ¹¹C). Fluorine-18 (¹⁸F) labeled analogues address these limitations with a longer half-life (110 min) and customizable metabolic resistance. Tracers are designed to either undergo complete oxidation (releasing ¹⁸F as fluoride) or metabolic trapping, where intermediates accumulate proportionally to metabolic flux [5] [6].
14-(R,S)-[¹⁸F]Fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) was developed in 1991 as part of a strategic effort to create metabolically trapped fatty acid analogues. Its design incorporates two critical modifications to natural palmitic acid:
These modifications ensure that after initial activation to acyl-CoA and one cycle of β-oxidation, the resulting ¹⁸F-labeled 4-thia-6-fluoro-tridecanoyl-CoA cannot undergo further oxidation, leading to intracellular accumulation proportional to fatty acid uptake [1] [8].
Table 1: Key Development Milestones of [¹⁸F]FTHA
Year | Advancement | Significance |
---|---|---|
1991 | Initial synthesis and preclinical evaluation [8] | Demonstrated metabolic trapping in myocardium; established proof-of-concept |
1996 | Validation in swine heart models [5] | Confirmed sensitivity to β-oxidation rates and energy demand |
2002 | Mitochondrial uptake quantification [2] | Revealed 89% mitochondrial entry in heart vs. 36% in skeletal muscle |
2024 | Improved radiometabolite analysis [6] | Enabled separation of 7 radiometabolites for accurate input function modeling |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9